

A Technical Guide to Commercial NADH Disodium Salt: Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NADH disodium salt

Cat. No.: B12047405

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for **NADH disodium salt**, a critical coenzyme in cellular metabolism and a key reagent in various research and drug development applications. This document details available purity grades from prominent suppliers, outlines rigorous analytical methodologies for quality assessment, and illustrates relevant biological pathways and experimental workflows.

Commercial Sources and Purity Grades of NADH Disodium Salt

The quality and purity of **NADH disodium salt** are paramount for reliable and reproducible experimental outcomes. A variety of commercial suppliers offer this coenzyme in different purity grades, each suited for specific applications ranging from routine enzymatic assays to sensitive analytical standards. Below is a summary of specifications from several key suppliers.

Supplier	Purity Grade/Assay	Other Specifications
Calbiochem (Merck)	≥95% by enzymatic assay (dry basis)[1][2][3]	Hygroscopic, store at -20°C.[1]
Selleck Chemicals	99.99%	Quality confirmed by NMR & HPLC.
Abcam	>95%	---
Roche	Grade II, ~88% (enzymatic and spectrophotometric)	Contains small amounts of NAD, AMP.
Gold Biotechnology	≥95.0%	Water Content: ≤8.0%.
Otto Chemie Pvt. Ltd.	98%+ (HPLC)[4]	Water content: ≤8%; Sodium content: 6.5±1%.
AbMole BioScience	99.15%	H-NMR consistent with structure.

Note: Specifications can be lot-dependent. Always refer to the supplier's certificate of analysis for the most accurate and up-to-date information for a specific batch.

Commonly reported impurities in commercial NADH preparations can include dehydrogenase inhibitors and stereoisomers of NADH. Anion-exchange chromatography has been shown to be effective in yielding highly pure and stable NADH.

Experimental Protocols for Quality Assessment

Accurate determination of the purity and concentration of **NADH disodium salt** is crucial. The following sections provide detailed methodologies for the most common analytical techniques.

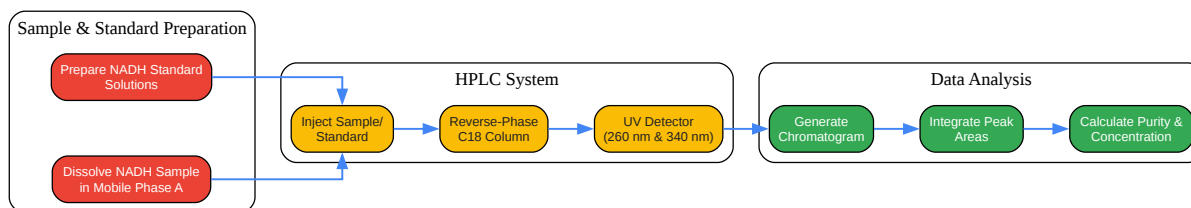
High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating and quantifying NADH from its potential impurities.

Methodology:

- Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 μ m) is commonly used.
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program:
 - Start with a high percentage of Mobile Phase A.
 - Gradually increase the percentage of Mobile Phase B to elute compounds with increasing hydrophobicity.
- Flow Rate: A constant flow rate of 0.5 ml/min is often used.
- Detection: UV absorbance is monitored at two key wavelengths:
 - 340 nm: For the specific detection of the reduced form, NADH.
 - 260 nm: To detect both NAD⁺ and NADH, as well as other adenine-containing impurities.
- Quantification: The purity of NADH is determined by comparing the peak area of NADH to the total peak area of all components in the chromatogram. Standard solutions of NADH are used to create a calibration curve for accurate concentration determination.

Workflow for HPLC Analysis of NADH Purity



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for determining the purity of **NADH disodium salt** using HPLC.

Enzymatic Assay for Functional Purity

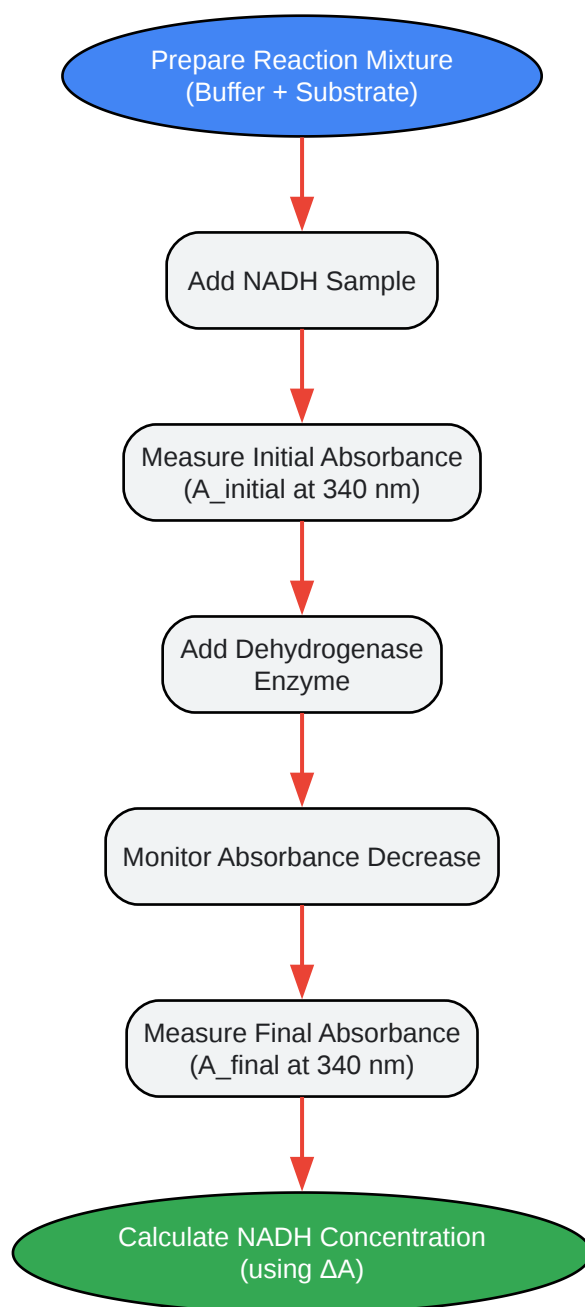
Enzymatic assays provide a measure of the biologically active NADH by using an enzyme for which NADH is a specific coenzyme.

Methodology:

- Principle: A dehydrogenase enzyme (e.g., lactate dehydrogenase) catalyzes a reaction where NADH is oxidized to NAD⁺. The decrease in absorbance at 340 nm, which is specific to NADH, is directly proportional to the amount of functional NADH in the sample.
- Reagents:
 - Assay Buffer (e.g., phosphate buffer, pH 7.5)
 - Substrate for the chosen dehydrogenase (e.g., pyruvate for lactate dehydrogenase)
 - Dehydrogenase enzyme
 - NADH sample solution
- Procedure:

- Prepare a reaction mixture containing the assay buffer and the substrate in a cuvette.
- Add the NADH sample solution to the mixture and measure the initial absorbance at 340 nm (A_{initial}).
- Initiate the reaction by adding the dehydrogenase enzyme.
- Monitor the decrease in absorbance at 340 nm until the reaction is complete (A_{final}).
- The change in absorbance ($\Delta A = A_{\text{initial}} - A_{\text{final}}$) is used to calculate the concentration of active NADH using the Beer-Lambert law ($\epsilon_{340} = 6220 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$).

Workflow for Enzymatic Assay of NADH



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the enzymatic determination of functional NADH concentration.

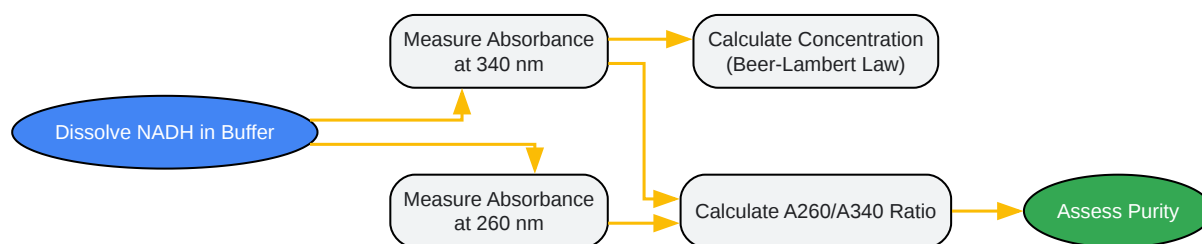
UV-Vis Spectrophotometry for Concentration Determination

Direct UV-Vis spectrophotometry is a quick method to estimate the concentration of NADH.

Methodology:

- Principle: NADH has a characteristic absorbance maximum at 340 nm, while NAD⁺ does not absorb at this wavelength. The concentration of NADH can be determined by measuring the absorbance at 340 nm and applying the Beer-Lambert law.
- Procedure:
 - Dissolve the **NADH disodium salt** in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5).
 - Measure the absorbance of the solution at 340 nm using a spectrophotometer.
 - Calculate the concentration using the molar extinction coefficient of NADH at 340 nm ($\epsilon = 6220 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$).
- Purity Indication: The ratio of absorbance at 260 nm to 340 nm (A_{260}/A_{340}) can be used as an indicator of purity. For highly pure NADH, this ratio is expected to be around 2.26. A higher ratio may indicate the presence of NAD⁺ or other adenine-containing impurities.

Workflow for UV-Vis Spectrophotometric Analysis of NADH



[Click to download full resolution via product page](#)

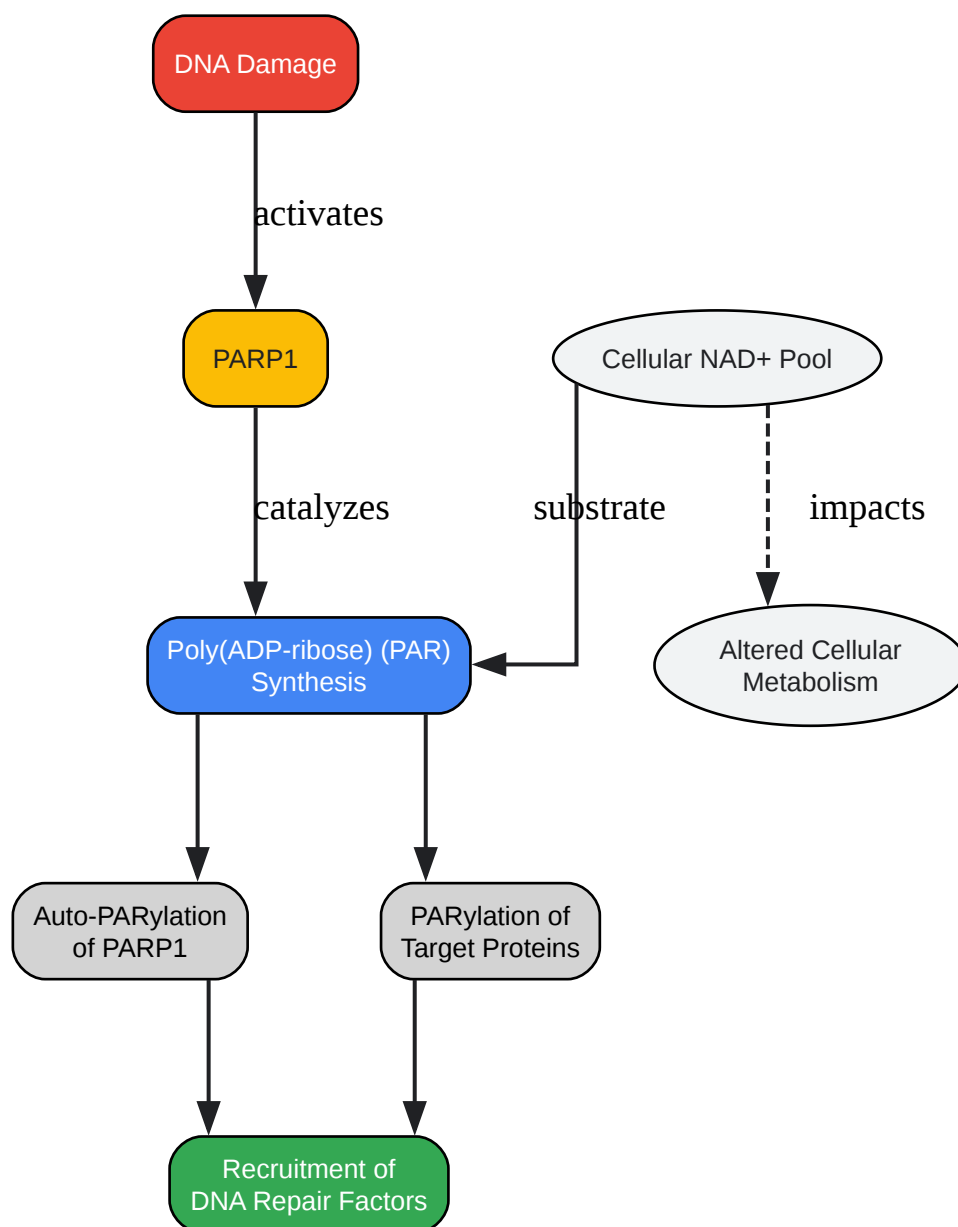
Caption: A logical workflow for the quantification and purity assessment of NADH using UV-Vis spectrophotometry.

Role of NADH in Cellular Signaling: The PARP1 Activation Pathway

NADH, and its oxidized form NAD⁺, are central to cellular energy metabolism and also play crucial roles as substrates in various signaling pathways. A prominent example is the involvement of NAD⁺ as a substrate for Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair and cell fate decisions.

In response to DNA damage, PARP1 is activated and utilizes NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, is a key signaling event that recruits DNA repair machinery to the site of damage. The consumption of NAD⁺ during this process directly impacts the cellular NAD⁺/NADH ratio, linking DNA repair to the metabolic state of the cell.

PARP1 Activation and NAD⁺ Consumption in DNA Repair



[Click to download full resolution via product page](#)

Caption: The signaling pathway of PARP1 activation in response to DNA damage, highlighting the consumption of NAD+.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of NAD⁺ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Commercial NADH Disodium Salt: Sources, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12047405#commercial-sources-and-purity-grades-of-nadh-disodium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com